molecular formula C18H17FN2O2 B2541705 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide CAS No. 955681-26-2

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide

Cat. No.: B2541705
CAS No.: 955681-26-2
M. Wt: 312.344
InChI Key: MLYSGAATQAMBDM-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and a fluorobenzamide moiety

Preparation Methods

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with 3-fluorobenzoyl chloride: The acetylated tetrahydroisoquinoline is then coupled with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. For example, if it acts as an Axl kinase inhibitor, it would bind to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as PI3K/AKT and MAPK/ERK . This inhibition can lead to reduced tumor cell proliferation and metastasis.

Comparison with Similar Compounds

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide can be compared with other similar compounds, such as:

These compounds share the tetrahydroisoquinoline core but differ in their substituents, which can lead to variations in their biological activity and pharmacokinetic properties. The presence of the fluorobenzamide moiety in this compound may confer unique properties, such as increased binding affinity to certain targets or improved metabolic stability.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12(22)21-8-7-13-5-6-17(10-15(13)11-21)20-18(23)14-3-2-4-16(19)9-14/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYSGAATQAMBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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